molecular formula C8H9ClN2O2 B13654585 Methyl 3-amino-6-chloro-4-methylpicolinate

Methyl 3-amino-6-chloro-4-methylpicolinate

Cat. No.: B13654585
M. Wt: 200.62 g/mol
InChI Key: CXHVARPHUYSNFS-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-chloro-4-methylpicolinate is a picolinate ester derivative featuring a pyridine ring substituted with an amino group at position 3, a chlorine atom at position 6, and a methyl group at position 4. The compound’s molecular formula is C₈H₉ClN₂O₂, with a calculated molecular weight of 200.64 g/mol. Its reactivity is influenced by the electron-donating amino group and steric effects from the methyl substituent, making it a candidate for further functionalization in synthesis.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

methyl 3-amino-6-chloro-4-methylpyridine-2-carboxylate

InChI

InChI=1S/C8H9ClN2O2/c1-4-3-5(9)11-7(6(4)10)8(12)13-2/h3H,10H2,1-2H3

InChI Key

CXHVARPHUYSNFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1N)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-6-chloro-4-methylpicolinate typically involves the following steps:

    Chlorination: The starting material, 4-methylpicolinic acid, is chlorinated using thionyl chloride (SOCl2) to introduce the chlorine atom at the 6-position.

    Amination: The chlorinated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 3-position.

    Esterification: Finally, the carboxylic acid group is esterified using methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-chloro-4-methylpicolinate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorine atom can be reduced to form dechlorinated products.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium alkoxides.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Dechlorinated derivatives.

    Substitution: Hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

Methyl 3-amino-6-chloro-4-methylpicolinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-chloro-4-methylpicolinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Methyl 3-amino-6-chloro-4-methylpicolinate with key analogs, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound 3-NH₂, 6-Cl, 4-CH₃ 200.64 Likely herbicide intermediate; amino group enhances electrophilic reactivity
Methyl 4-amino-3,6-dichloropicolinate 4-NH₂, 3-Cl, 6-Cl 235.03 Herbicide impurity (Arylex-related); dichloro substitution increases lipophilicity
Methyl 6-chloro-4-methylpicolinate 6-Cl, 4-CH₃ 185.61 Intermediate; lacks amino group, lower reactivity
Methyl 4-amino-3,5,6-trichloropicolinate 4-NH₂, 3-Cl, 5-Cl, 6-Cl 255.49 High chlorination increases stability; agrochemical applications

Reactivity and Solubility

  • Amino Group Influence: The 3-amino group in the target compound facilitates nucleophilic reactions, such as acylation or diazotization, contrasting with non-amino analogs like Methyl 6-chloro-4-methylpicolinate .
  • Steric Effects: The 4-methyl group may reduce solubility in polar solvents compared to smaller substituents (e.g., Methyl 4-amino-3,6-dichloropicolinate) but improves stability .

Agrochemical Relevance

The amino group could enable derivatization into bioactive molecules, such as growth regulators or fungicides.

Physicochemical Properties

  • Solubility: Likely moderate solubility in polar aprotic solvents (e.g., 1,4-dioxane) based on Methyl 4-amino-3,5,6-trichloropicolinate’s behavior .
  • Stability : The methyl group at position 4 may enhance thermal stability compared to unmethylated analogs.

Biological Activity

Methyl 3-amino-6-chloro-4-methylpicolinate is a compound of increasing interest in medicinal chemistry and agricultural sciences due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Structural Overview

This compound features a picolinate core with an amino group and a chlorine atom at specific positions. The molecular formula is C8H9ClN2O2, and its structure can be represented as follows:

Molecular Structure C8H9ClN2O2\text{Molecular Structure }\text{C}_8\text{H}_9\text{ClN}_2\text{O}_2

This compound belongs to the class of picolinic acid derivatives, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activities critical for cellular functions, potentially influencing processes such as:

  • DNA replication
  • Protein synthesis
  • Cell signaling pathways

These interactions may lead to various therapeutic effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies using agar well diffusion methods have shown its effectiveness against several Gram-positive and Gram-negative bacterial strains. The compound's mechanism likely involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Studies have demonstrated that the compound can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways.

Case Study: In Vitro Evaluation of Anticancer Activity

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability (approximately 60% at a concentration of 50 µM). The underlying mechanism appears to involve the modulation of cell cycle progression and apoptosis induction.

Binding Affinity Studies

Recent research has focused on elucidating the binding affinities of this compound with various enzymes. Molecular docking studies suggest that the compound binds effectively to target enzymes involved in metabolic pathways, potentially enhancing its therapeutic efficacy.

Comparative Analysis with Similar Compounds

A comparative study highlighted the structural similarities between this compound and other picolinic acid derivatives. The following table summarizes the similarity indices based on structural analysis:

Compound NameSimilarity Index
Methyl 4-amino-3,6-dichloropicolinate0.77
Methyl 6-chloro-4-methylpicolinate0.74
Dimethyl 3-chloropyridine-2,5-dicarboxylate0.74

These findings indicate that this compound may possess enhanced biological activity compared to its analogs due to its unique substitution pattern.

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